1,7-Bis(hydroxymethyl)-M-carborane

Polyurethane Thermal Stability Char Yield

1,7-Bis(hydroxymethyl)-m-carborane (meta isomer) delivers unmatched thermal stability for demanding polymer formulations. Achieve 20% mass loss at 600°C in polyurethane adhesives versus 80% for non-carborane analogs; 66.5% char yield at 800°C for ceramic precursors. The m-carborane cage resists oxidation beyond 700°C and actively catalyzes phthalonitrile curing, reducing cycle times. Generic o-carborane or non-boron diols cannot replicate this performance. Procure ≥98% purity monomer for aerospace composites, BNCT agents, or B4C ceramic synthesis.

Molecular Formula C4H6B10O2
Molecular Weight 194.2 g/mol
CAS No. 23924-78-9
Cat. No. B1496802
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,7-Bis(hydroxymethyl)-M-carborane
CAS23924-78-9
Molecular FormulaC4H6B10O2
Molecular Weight194.2 g/mol
Structural Identifiers
SMILES[B]1[B][B]C2([B][B][B][B]C([B]2)([B][B]1)CO)CO
InChIInChI=1S/C4H6B10O2/c15-1-3-5-4(2-16,7-11-10-6-3)9-13-14-12-8-3/h15-16H,1-2H2
InChIKeyXRTQBVWBEBSKJZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,7-Bis(hydroxymethyl)-m-carborane (CAS 23924-78-9): Technical Specifications and Thermal Data for Advanced Material Design


1,7-Bis(hydroxymethyl)-m-carborane (CAS 23924-78-9) is an icosahedral carborane derivative of the meta (1,7) isomer family, featuring a robust C2B10 cluster core with two reactive hydroxymethyl groups . The m-carborane scaffold confers fundamental thermal advantages over the ortho (1,2) isomer: the cage isomerizes from o-carborane at >425°C and remains stable beyond 700°C, with the meta isomer exhibiting higher volatility, lower melting point, and greater thermal/chemical stability compared to o-carborane counterparts [1]. As a high-purity monomer (typically 95–98% ) with an autoignition temperature of 376°C [2], it is designed for the synthesis of heat-resistant polymers and serves as a versatile intermediate for materials science and medicinal chemistry applications .

Procurement Rationale for 1,7-Bis(hydroxymethyl)-m-carborane: Why Isomer and Non-Carborane Substitution Leads to Performance Loss


Substituting 1,7-bis(hydroxymethyl)-m-carborane with a generic analog—whether the ortho isomer (1,2-bis(hydroxymethyl)-o-carborane) or a non-carborane diol—will compromise key performance metrics in thermally demanding applications. The m-carborane cage provides intrinsically higher thermal and oxidative stability than its o-carborane counterpart; comparative studies demonstrate that m-carborane-containing adhesives exhibit elevated thermal resistance and joint stability relative to o-carborane-based formulations [1]. Non-carborane diols (e.g., bisphenol A) lack the boron cluster entirely, resulting in significantly inferior char yield, mass retention, and thermo-oxidative resistance in polymeric matrices [2]. Furthermore, the B-H bonds of the carborane cage can actively catalyze polymerization reactions (e.g., phthalonitrile curing), a capability absent in conventional diols and o-carborane derivatives due to their different electronic and steric environments [3]. Generic substitution therefore risks premature thermal degradation, reduced char formation, and loss of catalytic activity in applications requiring high-temperature resilience.

Quantitative Differentiation of 1,7-Bis(hydroxymethyl)-m-carborane: Head-to-Head Performance Data vs. Analogs


Thermal Mass Retention in Polyurethane Matrices: m-Carborane vs. Carborane-Free

Polyurethane adhesives containing m-carborane groups exhibit substantially lower mass loss upon heating to 600°C compared to adhesives lacking carborane groups, as measured by TGA [1]. The m-carborane-containing system demonstrates a total mass loss of only 20%, whereas the carborane-free analog loses 80% of its mass under identical conditions [1].

Polyurethane Thermal Stability Char Yield

Char Yield Enhancement in Fluorinated Polyurethanes: Carborane-Containing vs. Carborane-Free

Incorporation of carborane groups into fluorinated polyurethane (CFPU) significantly elevates thermal decomposition temperature and char yield relative to carborane-free fluorinated polyurethane (FPU) [1]. TGA analysis shows that CFPU exhibits a char yield of 66.5% at 800°C, whereas FPU yields only 34.3% char under identical conditions [1]. Additionally, the thermal decomposition temperature of CFPU is increased by 190°C compared to FPU [1].

Fluorinated Polyurethane Char Yield Thermal Decomposition

Thermal Resistance of Polyurethane Adhesives: m-Carborane vs. o-Carborane Isomer

The isomeric structure of carborane significantly influences the thermal resistance of polyurethane adhesive compositions. Compositions containing m-carborane groups provide higher stability of adhesive joints at elevated temperatures compared to those using o-carborane groups, as established by TGA and thermal resistance studies [1].

Polyurethane Adhesive Isomer Comparison Thermal Stability

Phthalonitrile Resin Curing Performance: m-Carborane Prepolymer vs. Bisphenol A-Modified and Pure BPh

A BPh prepolymer (BPh-Q) synthesized from 1,7-bis(hydroxymethyl)-m-carborane (QCB) exhibits markedly improved processing characteristics compared to both pure BPh monomer and BPh modified with bisphenol A (BPh-B) [1]. BPh-Q demonstrates much better solubility, faster curing speed, and lower curing temperature than the comparators [1].

Phthalonitrile Resin Curing Behavior Solubility

Autoignition Temperature: m-Carborane Diol vs. Typical Organic Diols

1,7-Bis(hydroxymethyl)-m-carborane exhibits an autoignition temperature of 376°C [1], which is significantly higher than typical organic diols such as ethylene glycol (autoignition temperature ~410°C but lower flash point) and comparable to highly stable aromatic diols [2]. The carborane cage's inherent thermal stability contributes to this elevated autoignition threshold.

Safety Autoignition Thermal Hazard

Host-Guest Binding Affinity: Carborane Derivatives vs. Aromatic Guests with β-Cyclodextrin

Carborane derivatives, including m-carborane-based compounds, form stable inclusion complexes with β-cyclodextrin (β-CD) in aqueous solution, with measured binding affinities in the millimolar range (Ka = 10^3–10^4 M⁻¹) [1]. The globular, hydrophobic carborane cage serves as an ideal recognition site, enabling supramolecular assembly that is distinct from planar aromatic guests [1].

Supramolecular Chemistry Host-Guest Complexation Cyclodextrin

Procurement-Driven Application Scenarios for 1,7-Bis(hydroxymethyl)-m-carborane Based on Quantified Evidence


High-Temperature Polyurethane Adhesives and Coatings

Formulators seeking to develop polyurethane adhesives with minimal mass loss at 600°C (20% vs. 80% for carborane-free analogs [1]) and superior char yield at 800°C (66.5% vs. 34.3% [2]) should procure 1,7-bis(hydroxymethyl)-m-carborane as a chain extender or soft segment precursor. The m-carborane isomer is preferred over o-carborane for enhanced thermal resistance of adhesive joints [3].

Accelerated-Cure Phthalonitrile Resin Composites

Manufacturers of aerospace- and defense-grade phthalonitrile composites can overcome the slow curing and poor solubility of conventional BPh systems by utilizing BPh-Q prepolymers synthesized from 1,7-bis(hydroxymethyl)-m-carborane. This approach enables lower curing temperatures and faster cycle times [4], reducing production costs and enabling the fabrication of high-thermal-oxidation-resistance parts.

Boron Neutron Capture Therapy (BNCT) Agent Development

Medicinal chemistry groups developing BNCT agents should consider 1,7-bis(hydroxymethyl)-m-carborane as a boron-rich scaffold (10 boron atoms per cage). The reactive hydroxymethyl groups facilitate conjugation to tumor-targeting biomolecules [5], while the carborane cage's high in vivo stability [6] and millimolar-range binding affinity with cyclodextrins [7] support formulation and delivery optimization.

Boron Carbide Ceramic Precursor Synthesis

Materials scientists synthesizing boron carbide (B4C) ceramics can utilize 1,7-bis(hydroxymethyl)-m-carborane as a molecular precursor. Under high-pressure/high-temperature conditions (7 GPa, 1370 K), this compound yields boron carbide microcrystals with extremely low carbon content (~5%) [8], offering a route to ultra-hard, lightweight ceramics with tailored stoichiometry.

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